2-Bromo-3-chloroimidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers optimizing kinase inhibitors or anti-infective leads often face synthetic bottlenecks when the imidazo[1,2-a]pyridine core lacks regioselective handles for systematic SAR. This 2-bromo-3-chloro regioisomer provides two distinct reactive sites-C-Br at position 2 is more reactive than C-Cl at position 3-enabling sequential, orthogonal cross-couplings. • Execute high-throughput parallel synthesis: Suzuki at C-2 first, then a second coupling at C-3 • Privileged scaffold for DYRK1A/CLK1 kinase libraries and antileishmanial/antitubercular lead optimization • Supplied at ≥95% purity; standard research packs (250 mg-1 g) with global delivery

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1159511-19-9
Cat. No. B1519781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloroimidazo[1,2-a]pyridine
CAS1159511-19-9
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H
InChIKeySRNJQIHHMIDFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chloroimidazo[1,2-a]pyridine (CAS 1159511-19-9): A Strategic Heterocyclic Building Block for Structure-Guided Medicinal Chemistry


2-Bromo-3-chloroimidazo[1,2-a]pyridine (CAS 1159511-19-9) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class . Characterized by its molecular formula C₇H₄BrClN₂ and molecular weight of approximately 231.48 g/mol, this compound is primarily utilized as a key synthetic intermediate and building block in medicinal chemistry . Its core scaffold is a privileged structure in drug discovery, known for its bioisosteric relationship with purines and its presence in numerous biologically active molecules [1]. The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 3-position provides two distinct handles for regioselective chemical transformations, making it a versatile precursor for generating diverse compound libraries [2].

The Criticality of Precise Halogenation: Why 2-Bromo-3-chloroimidazo[1,2-a]pyridine Cannot Be Replaced by Other Imidazopyridine Analogs


Within the imidazo[1,2-a]pyridine scaffold, the specific pattern of halogen substitution is not arbitrary; it is the primary determinant of subsequent chemical reactivity and, consequently, the properties of the final target molecule [1]. Generic substitution with other halogenated imidazopyridine analogs is not a viable strategy for projects requiring this specific regioisomer. The unique 2-bromo-3-chloro arrangement of this compound provides two chemically distinct sites with differential reactivities in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) . The C-Br bond at the 2-position is generally more reactive than the C-Cl bond at the 3-position, allowing for sequential, regioselective functionalization [2]. Using a different isomer, such as 3-bromo-2-chloro or a mono-halogenated version, would fundamentally alter the synthetic pathway and the achievable molecular diversity, preventing access to the precise structure-activity relationships (SAR) defined by the 2,3-substitution pattern [3].

Quantitative Differentiation Guide for 2-Bromo-3-chloroimidazo[1,2-a]pyridine: Evidence-Based Advantages for Synthesis


Regioselective Functionalization: Differential Reactivity of 2-Bromo vs. 3-Chloro Substituents

The differentiation of 2-Bromo-3-chloroimidazo[1,2-a]pyridine is rooted in the inherent kinetic difference between the C-Br and C-Cl bonds in cross-coupling reactions, enabling sequential and orthogonal functionalization . This is in contrast to compounds like 2,3-dichloroimidazo[1,2-a]pyridine, where the reactivity difference between the two C-Cl bonds is less pronounced, making regioselective control significantly more challenging [1]. While direct head-to-head kinetic data for this specific compound is absent in the public domain, class-level inference from established cross-coupling principles provides strong evidence. The bond dissociation energy (BDE) for a typical C(sp²)-Br bond is approximately 84 kcal/mol, whereas a C(sp²)-Cl bond is higher, around 95 kcal/mol [2]. This 11 kcal/mol difference translates to a substantially faster oxidative addition of the C-Br bond to a palladium(0) catalyst, enabling selective coupling at the 2-position first, followed by a second, distinct coupling at the 3-position under different conditions [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Expanded Chemical Space: Unique Vector for Generating 2,3-Disubstituted SAR Libraries

This compound enables the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, a specific region of chemical space that is inaccessible from mono-halogenated or different di-halogenated isomers [1]. Compared to the more common 3-bromo-imidazo[1,2-a]pyridine (a product of direct C-H halogenation) [2], the 2-bromo-3-chloro variant offers an additional vector for diversification. An SAR study on antileishmanial activity demonstrated that modifications at the 2-position of the imidazo[1,2-a]pyridine ring led to changes in potency spanning over two orders of magnitude (from IC50 > 100 µM to IC50 = 1.8 µM) across a set of 22 derivatives, underscoring the importance of exploring substitution at this position [3]. This evidence supports the value of a building block that allows for systematic variation at the 2-position, a key feature of 2-Bromo-3-chloroimidazo[1,2-a]pyridine.

Medicinal Chemistry Chemical Biology Library Synthesis

Supplier-Published Purity and Physical Form for Reliable Procurement

Commercial availability of 2-Bromo-3-chloroimidazo[1,2-a]pyridine is characterized by high purity and verified analytical data, which streamlines procurement and experimental reproducibility. Multiple reputable suppliers, including Santa Cruz Biotechnology, Apollo Scientific, and Bidepharm, report a standard purity of 95% or higher . This level of purity is quantitatively comparable to other high-quality halogenated imidazopyridine building blocks from the same vendors, ensuring it meets the standard requirements for research use without additional purification steps . The compound is consistently described as an off-white solid, a physical state that facilitates accurate weighing and handling in a laboratory setting .

Chemical Procurement Quality Control Inventory Management

Optimal Application Scenarios for 2-Bromo-3-chloroimidazo[1,2-a]pyridine in Scientific and Industrial Research


Parallel Library Synthesis for Kinase Inhibitor Discovery

In medicinal chemistry programs targeting protein kinases, 2-Bromo-3-chloroimidazo[1,2-a]pyridine is an ideal core scaffold for generating diverse compound libraries via sequential cross-coupling reactions [1]. Its two distinct halogen handles allow for a high-throughput parallel synthesis approach: first, a Suzuki coupling at the more reactive 2-position (C-Br) to introduce a first set of aryl or heteroaryl diversity elements. This is followed by a second, orthogonal coupling (e.g., Suzuki or Buchwald-Hartwig) at the 3-position (C-Cl) to install a second set of substituents. This sequential diversification strategy is crucial for establishing comprehensive structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity against kinase targets like DYRK1A and CLK1, where imidazo[1,2-a]pyridines have shown micromolar activity [2].

Synthesis of Tailored Fluorescent Probes for Chemical Biology

The imidazo[1,2-a]pyridine core is a recognized fluorophore, and the strategic placement of halogens on 2-Bromo-3-chloroimidazo[1,2-a]pyridine enables the creation of customized fluorescent probes [1]. By selectively coupling at the 2- and 3-positions, researchers can tune the molecule's electronic and photophysical properties, such as absorption/emission wavelengths and quantum yield [2]. This level of control is essential for developing targeted imaging agents. For instance, the 2-position could be functionalized with a targeting moiety (e.g., a known enzyme inhibitor fragment), while the 3-position could be modified with a group that enhances fluorescence or modulates cellular permeability, resulting in a tool compound for studying intracellular processes [3].

Medicinal Chemistry Optimization of Antiparasitic Lead Compounds

For research focused on neglected tropical diseases, this compound is a valuable precursor for optimizing leads with antileishmanial or antitubercular activity [1]. As demonstrated by SAR studies, modifications at the 2-position of imidazo[1,2-a]pyridines can dramatically alter antiparasitic potency [2]. 2-Bromo-3-chloroimidazo[1,2-a]pyridine provides an entry point for a focused medicinal chemistry campaign to explore this SAR. Researchers can use the 2-position (C-Br) to synthesize a small, targeted library of analogs to improve upon an initial hit, while the 3-position (C-Cl) can be left intact or used for subsequent metabolic stability optimization. This targeted approach, enabled by the compound's regioselective reactivity, accelerates the lead optimization process for drug candidates against Leishmania and Mycobacterium tuberculosis [3].

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